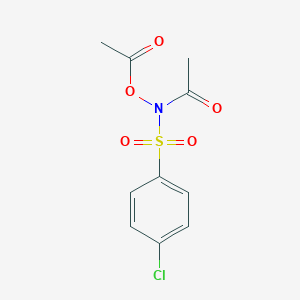

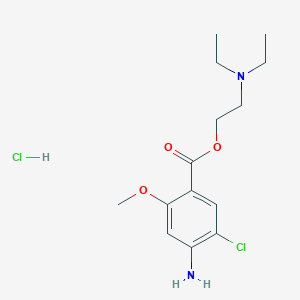

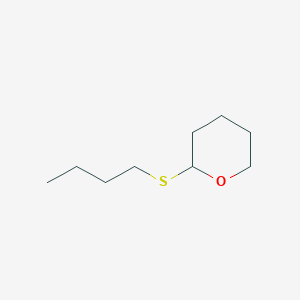

![molecular formula C31H19ClN7Na5O19S6 B109915 pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate CAS No. 93050-79-4](/img/structure/B109915.png)

pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate, also known as Pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate, is a useful research compound. Its molecular formula is C31H19ClN7Na5O19S6 and its molecular weight is 1136.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Textile Dyeing

Reactive triazine dyes are extensively used in the textile industry for their vibrant colors and strong fixation to fibers. They react with the hydroxyl groups of cellulose in cotton, forming a permanent covalent bond, resulting in excellent wash and light fastness .

Paper Coloring

These dyes can be applied to paper to provide lasting color. They are particularly useful in offset printing papers, where uniform coloring and stable color are crucial. The introduction of reactive triazine dyes into paper composition can enhance the visual appeal and functionality of the paper products .

UV Protection

The incorporation of UV-absorbing fragments into the dye molecule can impart protective properties against UV radiation. This is particularly beneficial for outdoor textiles and materials that are exposed to sunlight, helping to prevent degradation and fading .

Photostability Enhancement

Reactive triazine dyes with UV absorbers can increase the photostability of materials by a significant percentage. This application is valuable in preserving the integrity and appearance of materials that are frequently exposed to light .

Hydrophobicity Improvement

When used in paper production, these dyes can contribute to increased hydrophobicity, which is desirable for certain types of specialty papers. This property can be enhanced further by the addition of alkyl ketene dimer during the paper sizing process .

Colorimetry

The precise color coordinates of materials dyed with reactive triazine dyes can be determined using the CIE Lab color space. This application is important in quality control processes to ensure consistent coloring across batches .

Dye-Sensitized Solar Cells

Triazine-based dyes have been explored for their use in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy makes them suitable as photosensitizers in these devices .

Environmental Impact Reduction

The development of homobifunctional reactive triazine dyes aims to achieve higher degrees of exhaustion and fixation, thereby reducing water pollution caused by dyeing processes. This application is crucial for sustainable and eco-friendly textile and paper production .

Propiedades

Número CAS |

93050-79-4 |

|---|---|

Nombre del producto |

pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |

Fórmula molecular |

C31H19ClN7Na5O19S6 |

Peso molecular |

1136.3 g/mol |

Nombre IUPAC |

pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C31H24ClN7O19S6.5Na/c32-29-35-30(33-16-3-1-4-17(13-16)59(41,42)10-9-58-64(55,56)57)37-31(36-29)34-22-14-18(60(43,44)45)11-15-12-24(62(49,50)51)26(27(40)25(15)22)39-38-21-8-7-19-20(28(21)63(52,53)54)5-2-6-23(19)61(46,47)48;;;;;/h1-8,11-14,38H,9-10H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,33,34,35,36,37);;;;;/q;5*+1/p-5/b39-26-;;;;; |

Clave InChI |

NVNQRAOQGCJYDU-GWTDDJQGSA-I |

SMILES isomérico |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)/C(=N\NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Sinónimos |

Bezaktive Red S 3B; CBFIX Reactive Red ME 4B 150%; Evermax Magenta SF-B_x000B_Reactive Red 195; Reactive Red M 3BE; Red ME 4B 150%; Red ME 4BL; _x000B_Ruikesu Red HF 3BX; Ryvalon Red 3B; Sumifix Supra Red 3BF; Sunfix Supra Red S 3B-SPE; Synozol Red HF 6BN; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.